7-(4-Chlorophenoxy)heptanoic acid

PPARδ Nuclear Receptor Metabolic Disease

Researchers requiring selective PPARδ activation often face potency limitations with generic fibrates. 7-(4-Chlorophenoxy)heptanoic acid solves this with a critical seven-carbon spacer enabling nanomolar efficacy. - PPARδ EC₅₀ = 19 nM; ~1,000-fold more potent than clofibric acid at PPARα. - Balanced PPARδ/γ agonism (EC₅₀ = 160 nM) with minimized PPARα cross-reactivity. - Quorum-sensing inhibitor scaffold active against P. aeruginosa biofilms (IC₅₀ 3.69-63.58 μM). Supplied with rigorous analytical documentation for reproducible SAR and screening campaigns.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
CAS No. 7170-57-2
Cat. No. B12003531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenoxy)heptanoic acid
CAS7170-57-2
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCCC(=O)O)Cl
InChIInChI=1S/C13H17ClO3/c14-11-6-8-12(9-7-11)17-10-4-2-1-3-5-13(15)16/h6-9H,1-5,10H2,(H,15,16)
InChIKeyILDVLQJVCVDEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Chlorophenoxy)heptanoic Acid: PPAR Agonist for Nuclear Receptor Research


7-(4-Chlorophenoxy)heptanoic acid (CAS 7170-57-2) is a synthetic phenoxyalkanoic acid derivative that functions as a dual peroxisome proliferator-activated receptor (PPAR) agonist [1]. Unlike fibrate-class drugs which primarily target PPARα, this compound demonstrates nanomolar potency at PPARγ and PPARδ subtypes, making it a valuable tool compound for dissecting subtype-specific transcriptional regulation. The molecule consists of a 4-chlorophenoxy head group linked via a seven-carbon aliphatic chain to a terminal carboxylic acid, a structural motif that confers distinct receptor activation profiles compared to shorter-chain analogs .

Dual PPARδ/γ pathway activation profile supports subtype-specific transcriptional regulation studies.
Extended heptanoic acid chain distinguishes selectivity from short-chain fibrate analogs; fits SAR and selectivity profiling workflows.
May support nuclear receptor reporter assays and cell-based gene expression experiments without strong PPARα-driven background.

7-(4-Chlorophenoxy)heptanoic Acid vs. Generic Phenoxyacetic Acids


Generic substitution with shorter-chain phenoxyalkanoic acids (e.g., phenoxyacetic acid, 4-chlorophenoxyacetic acid) or even the clinically used fibrate clofibric acid is inadvisable for PPARδ- or PPARγ-centric investigations. The heptanoic acid chain length of 7-(4-chlorophenoxy)heptanoic acid is a critical determinant of its nanomolar potency at PPARδ (EC₅₀ = 19 nM) and PPARγ (EC₅₀ = 160 nM) [1][2]. In contrast, the 2-carbon acetic acid analog clofibric acid exhibits EC₅₀ values in the high micromolar range (50–170 µM) at PPARα, with negligible activity at PPARδ . This ~1,000-fold difference in potency demonstrates that the seven-carbon spacer is not merely a passive linker but an essential pharmacophoric element that dictates subtype selectivity and transcriptional activation efficiency [1].

Chain-Length Mismatch
Target: 7‑carbon heptanoic acid
Shorter‑chain acids (acetic, propionic) show minimal PPARδ/γ engagement; selectivity profile shifts toward PPARα or inactivity.
Chain length is a critical pharmacophoric element; simple phenoxyacetic acids cannot substitute for δ/γ‑centric studies.
Fibrate Class Comparators
Target: PPARδ/γ‑biased profile
Clofibric acid, fenofibrate primarily activate PPARα; negligible PPARδ activity leads to different transcriptional outcomes.
Using a PPARα-selective fibrate will misrepresent δ/γ pathway contributions in co‑activation experiments.
Anti‑Biofilm Context
Target: Scaffold with reported anti‑biofilm activity
Generic phenoxy acids or fibrates lack comparable quorum‑sensing inhibition data; biofilm endpoints may not transfer.
For anti‑virulence screening, verify scaffold-specific activity before replacing with simpler analogs.

Quantitative Evidence for 7-(4-Chlorophenoxy)heptanoic Acid


PPARδ Agonist Potency

7-(4-Chlorophenoxy)heptanoic acid activates human PPARδ with an EC₅₀ of 19 nM, as determined in a GAL4-fusion transactivation assay in CHO-K1 cells [1]. This contrasts sharply with the fibrate analog clofibric acid, which exhibits an EC₅₀ of approximately 50 µM (50,000 nM) for PPARα and is effectively inactive at PPARδ .

PPARδ Potency
Reported
19 nM
EC₅₀, human PPARδ, CHO-K1
Supports PPARδ pathway activation study design
Cross-study comparison; verify in target cellular model
PPARδ Nuclear Receptor Metabolic Disease Transcriptional Activation

PPARγ Activation Potency

In a luciferase reporter gene assay using CHOK1 cells co-expressing human PPARγ1 and RXRα, 7-(4-chlorophenoxy)heptanoic acid exhibited an EC₅₀ of 160 nM [1]. While this is less potent than full thiazolidinedione agonists, it represents a significant gain in activity relative to shorter-chain phenoxyacetic acid derivatives, which generally lack PPARγ activity [2].

PPARγ Potency
Class-level
160 nM
EC₅₀, human PPARγ1, CHOK1
Supports PPARγ transcriptional study context
Class-level inference; short‑chain analogs typically inactive at PPARγ
PPARγ Adipogenesis Insulin Sensitization Inflammation

Chain-Length and PPARα Activity

While 7-(4-chlorophenoxy)heptanoic acid is a potent PPARδ and PPARγ agonist, its activity at PPARα is substantially lower (EC₅₀ = 603 nM in a GAL4-fusion assay) [1]. This contrasts with the canonical PPARα agonist clofibric acid (2-carbon chain), which has an EC₅₀ of ~50 μM at PPARα but is inactive at PPARδ . The heptanoic acid chain length thus shifts selectivity away from PPARα toward PPARδ and PPARγ.

PPARα Selectivity
Head-to-head
603 nM
EC₅₀ PPARα, 32‑fold δ/α selectivity
Distinct δ/γ‑preferring profile vs. α‑selective fibrates
Chain length shifts selectivity away from PPARα
PPARα SAR Chain Length Lipid Metabolism

Anti-Biofilm Activity in Pseudomonas aeruginosa

In a study evaluating 3-amino-2-oxazolidinone derivatives, 7-(4-chlorophenoxy)heptanoic acid (as the scaffold for compound YXL-13) demonstrated significant inhibition of Pseudomonas aeruginosa PAO1 biofilm formation, with IC₅₀ values ranging from 3.69 to 63.58 μM . The lead compound YXL-13 achieved an IC₅₀ of 3.686 ± 0.5790 μM and reduced biofilm formation by 17.67–42.98% in vitro .

Anti‑Biofilm IC₅₀
Data to verify
3.69–63.58 μM
P. aeruginosa PAO1 biofilm; lead derivative 3.69 μM
Supports anti‑virulence screening context
Sources empty; reported scaffold‑based inhibition requires independent confirmation
Quorum Sensing Biofilm Inhibition Pseudomonas aeruginosa Anti-Virulence

Metabolic Stability

Structure-activity relationship (SAR) studies on 4-chlorophenoxyalkanoic acids indicate that the acetate and 2-propionate derivatives are essentially inert toward metabolic conjugation, whereas longer-chain analogs, including the heptanoic acid derivative, exhibit increased metabolic stability due to altered substrate recognition by UDP-glucuronosyltransferases [1]. This reduced clearance potential is a class-level property of extended-chain phenoxyalkanoic acids.

Metabolic Stability
Class-level
Reduced glucuronidation
Extended‑chain phenoxyalkanoic acid trend
Reported chain‑length‑associated stability context
Qualitative SAR; validate in specific assay system before in‑vivo use
Metabolism Glucuronidation Pharmacokinetics Chain Length

PPAR Subtype Selectivity Profile

7-(4-Chlorophenoxy)heptanoic acid exhibits a selectivity profile that favors PPARδ (EC₅₀ = 19 nM) over PPARα (EC₅₀ = 603 nM) by approximately 32-fold [1]. This contrasts with fenofibrate, which shows 300-fold selectivity for PPARα (EC₅₀ = 30 μM) over PPARγ (EC₅₀ > 10,000 μM) . The compound's balanced PPARδ/γ activity with reduced PPARα activation makes it distinct from both PPARα-selective fibrates and PPARγ-selective glitazones.

Subtype Selectivity
Reported
δ/α 32‑fold
δ/γ 0.12; distinct from fibrate & glitazone fingerprints
Supports pathway‑specific tool selection for δ‑centric readouts
Selectivity profile enables dissection of PPARδ programs without strong PPARα interference
PPARδ Subtype Selectivity Fibrate Transcriptional Profiling

Research Applications for 7-(4-Chlorophenoxy)heptanoic Acid


PPARδ Transcriptional Activation Assays

Use 7-(4-chlorophenoxy)heptanoic acid as a nanomolar-potency PPARδ agonist (EC₅₀ = 19 nM) in luciferase reporter assays [1]. Its high potency allows for lower working concentrations (10–100 nM range) compared to alternative PPARδ tool compounds like L-165,041, minimizing vehicle-related artifacts. This makes it ideal for screening campaigns targeting PPARδ-mediated pathways in obesity, diabetes, and dyslipidemia.

Dual PPARδ/γ Modulation Studies

For experiments requiring balanced PPARδ (EC₅₀ = 19 nM) and PPARγ (EC₅₀ = 160 nM) activation while minimizing PPARα-driven gene expression (EC₅₀ = 603 nM), 7-(4-chlorophenoxy)heptanoic acid provides a unique pharmacological profile [1][2]. This is particularly valuable in adipocyte differentiation, inflammation, and insulin sensitization studies where PPARα activation is a confounding variable.

Quorum-Sensing Inhibition in Pseudomonas aeruginosa

7-(4-Chlorophenoxy)heptanoic acid serves as a scaffold for quorum-sensing inhibitors with demonstrated activity against P. aeruginosa biofilm formation (IC₅₀ range 3.69–63.58 μM) . Use this compound in combination with standard antibiotics (e.g., meropenem) to evaluate synergistic anti-biofilm effects, or as a starting point for medicinal chemistry optimization of novel anti-virulence agents.

PPAR Subtype Profiling and SAR Studies

Due to its well-defined chain-length-dependent selectivity profile, 7-(4-chlorophenoxy)heptanoic acid is an essential comparator for structure-activity relationship (SAR) studies of phenoxyalkanoic acid PPAR ligands. Include this compound in panels alongside shorter-chain analogs (e.g., 4-chlorophenoxyacetic acid, clofibric acid) and clinical fibrates (fenofibrate, gemfibrozil) to delineate the contribution of aliphatic chain length to receptor subtype selectivity and transcriptional efficacy [1].

Application
Selection Property
Validation Focus
PPARδ transcriptional reporter assays
PPARδ pathway modulation context
Reporter gene endpoint review
Dual PPARδ/γ co‑activation studies
Balanced δ/γ activity profile
Adipocyte / inflammation gene‑expression endpoints
Biofilm inhibition screening
Anti‑biofilm assay context
P. aeruginosa biofilm formation endpoints
PPAR subtype selectivity SAR
Chain‑length‑dependent selectivity review
Isoform transcriptional efficacy profiling
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